N-(4-Bromophenyl)benzo[d]oxazol-2-amine
Description
Properties
CAS No. |
93186-69-7 |
|---|---|
Molecular Formula |
C13H9BrN2O |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H9BrN2O/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) |
InChI Key |
PSSOLKKCZOLPGZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Nitrophenyl)benzo[d]oxazol-2-amine (2a)
- Structure : Similar core but substituted with a 4-nitrophenyl group.
- Physical Properties : Melting point 219–220°C , lower than the brominated analogue due to reduced molecular symmetry .
- Synthesis : Prepared via cyclization of 1-(substituted-2-hydroxyphenyl)-3-(4-nitrophenyl)thioureas, analogous to the brominated derivative .
- Bioactivity : Exhibits anti-inflammatory activity by modulating IL-6/IL-1β mRNA expression .
5-Methoxy-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2g)
- Structure : Methoxy group at the 5-position of the benzoxazole ring.
- Physical Properties : Melting point 227–228°C , with enhanced solubility in polar solvents due to the electron-donating methoxy group .
- Electronic Effects : The methoxy substituent increases electron density on the benzoxazole ring, altering reactivity in electrophilic substitutions .
Benzo[d]imidazo[2,1-b]thiazole Derivatives
N-(4-Bromophenyl)-3-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4f)
- Structure : Incorporates a fused imidazo-thiazole system.
- Physical Properties : Higher melting point (255–258°C ) due to extended π-conjugation and stronger intermolecular interactions .
Thiazole and Oxazole Analogues
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3)
- Structure : Thiazole core with a 4-bromophenyl group and Schiff base side chain.
- Physical Properties : Melting point 117–120°C , significantly lower than the benzoxazole derivative, likely due to reduced planarity .
- Applications : Studied for molecular docking and antimicrobial activity, showing moderate inhibition against E. coli .
5-(4-Bromophenyl)-1,3-oxazol-2-amine
- Structure : Simpler oxazole ring without benzo-fusion.
- Physical Properties : Crystallographic analysis reveals less dense packing compared to benzoxazoles, correlating with lower thermal stability .
Comparative Analysis
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes for N-(4-Bromophenyl)benzo[d]oxazol-2-amine, and how can purity be ensured?
The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with 4-bromophenyl isothiocyanate or analogous reagents. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via silica gel column chromatography with hexane/ethyl acetate (3:1), yielding ~19% for analogous structures . Optimization involves adjusting reaction time, temperature, and stoichiometry. Post-synthesis purity is validated using TLC (e.g., Rf = 0.39 in hexane/CH2Cl2) and analytical techniques like NMR and HRMS .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential methods include:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm) and amine protons (δ ~11.2 ppm) confirm substitution patterns .
- FT-IR : Absorbance at 1601–1650 cm⁻¹ (C=N/C=C stretching) and 3449 cm⁻¹ (N-H) .
- HRMS : Exact mass matching calculated values (e.g., m/z 333.9824 for C13H9BrN3O3) .
- Melting Point : Consistency with literature (e.g., 229–232°C for nitro-substituted derivatives) .
Q. How can functional groups be introduced or modified on the benzo[d]oxazole core?
Common modifications include:
- Nitro Group Introduction : Nitration at the 5-position using HNO3/H2SO4, followed by reduction to amines with SnCl2 .
- Halogenation : Electrophilic substitution (e.g., bromination) at aromatic positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction, leveraging the bromine substituent .
Advanced Research Questions
Q. How do substituents influence the biological activity of this compound derivatives?
Substituents like nitro (-NO2), methoxy (-OCH3), or halogens modulate electronic and steric properties, impacting interactions with biological targets. For example:
- Nitro derivatives exhibit enhanced anticancer activity due to improved binding to kinases (e.g., STAT3) .
- Bromine at the 4-position increases lipophilicity, enhancing membrane permeability . SAR studies using analogs (e.g., 4-chlorophenyl or fluorophenyl variants) reveal activity trends in antimicrobial assays .
Q. What computational strategies elucidate the mechanistic role of this compound in biological systems?
- Molecular Docking : Predicts binding affinities to targets like IL-6/STAT3 (binding energy: −30.828 kcal/mol for related inhibitors) .
- ADME Profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, guiding lead optimization .
- DFT Calculations : Evaluate electron density distribution to rationalize reactivity in substitution reactions .
Q. What strategies improve synthetic scalability and yield for academic-to-industrial translation?
- Continuous Flow Reactors : Enhance mass/heat transfer for high-throughput synthesis .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Purification Techniques : Recrystallization or preparative HPLC replaces column chromatography for large-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
